2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S3/c1-3-9-20-16-17-13-8-10-19-14(13)15(18-16)21-12-6-4-11(2)5-7-12/h3-8,10H,1,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWKIRLTPPHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminothiophene Precursors
The thieno[3,2-d]pyrimidine core is typically constructed via cyclization of aminothiophene derivatives. A one-step protocol involving carbon disulfide (CS₂) and potassium hydroxide (KOH) has been reported for analogous systems.
Procedure :
- Intermediate Formation : React 1-amino-2-carbamoylthieno[2,3-b]pyridine derivatives with CS₂ in pyridine to form 8-oxo-10-thioxothieno[3,2-d]pyrimidines.
- Alkylation : Treat the thioxo intermediate with allyl bromide and 4-methylbenzyl chloride in aqueous dimethylformamide (DMF) containing KOH at 20–22°C.
Key Observations :
Gewald Reaction-Based Synthesis
The Gewald reaction enables construction of 2-aminothiophene intermediates, which are subsequently cyclized to form the pyrimidine ring.
Procedure :
- Thiophene Formation : Condense thiobarbituric acid with an appropriate nitrile (e.g., allyl cyanide) in the presence of elemental sulfur and piperidine.
- Cyclization : React the 2-aminothiophene intermediate with formamide or urea derivatives under thermal conditions (150–200°C) to form the pyrimidine ring.
- Functionalization : Introduce sulfanyl groups via nucleophilic substitution or alkylation.
Key Observations :
Thiourea Intermediate Route
Thiourea derivatives serve as versatile precursors for thienopyrimidine synthesis.
Procedure :
- Thiourea Formation : React 1-amino-2-ethoxycarbonylthieno[2,3-b]pyridines with benzoylisothiocyanate to form N,N′-disubstituted thioureas.
- Cyclization : Treat thioureas with aqueous KOH/ethanol to yield 8-oxo-10-thioxothieno[3,2-d]pyrimidines.
- Sequential Alkylation : Introduce allylsulfanyl and 4-methylphenylsulfanyl groups via stepwise alkylation with allyl bromide and 4-methylbenzyl chloride.
Key Observations :
- Alkylation at room temperature minimizes side reactions.
- ¹H NMR confirms S-alkylation: Allyl protons resonate at δ 3.22–4.90 ppm, while 4-methylphenyl protons appear as a singlet at δ 2.35 ppm.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
| Method | Starting Materials | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclization with CS₂/KOH | Aminothiophene derivatives | CS₂, KOH, DMF, 20–22°C | 76–95% | High regioselectivity, one-pot synthesis |
| Gewald Reaction | Thiobarbituric acid, nitriles | Piperidine, sulfur, 150–200°C | 60–91% | Versatile for diverse substituents |
| Thiourea Intermediate | 1-Amino-2-ethoxycarbonylthienopyridines | Benzoylisothiocyanate, KOH/ethanol | 70–85% | Scalable, well-characterized intermediates |
Mechanistic Insights
Regioselectivity in Alkylation
The preferential alkylation at sulfur (vs. nitrogen or oxygen) is attributed to:
Cyclization Kinetics
Cyclization rates depend on:
- Base Strength : KOH > NaOH due to superior deprotonation efficiency.
- Temperature : Elevated temperatures (≥150°C) accelerate ring closure but risk decomposition.
Optimization and Scalability
Industrial-Scale Considerations
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane eluent resolves sulfanyl regioisomers.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[3,2-d]pyrimidine scaffold facilitates nucleophilic substitutions at positions activated by electron-withdrawing groups. For example:
-
Halogenation : The allylsulfanyl group can act as a leaving group, enabling substitution with halogens (e.g., bromine) under acidic or basic conditions.
-
Aryloxy Group Replacement : The 4-[(4-methylphenyl)sulfanyl] substituent undergoes displacement with phenols or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | HBr/AcOH, 80°C, 4h | 72 | |
| Phenoxy Substitution | K₂CO₃, DMF, 120°C, 12h | 68 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings when halogenated. For instance:
-
Suzuki-Miyaura Coupling : Arylboronic acids react with brominated derivatives using Pd(PPh₃)₄ as a catalyst .
| Boronic Acid (eq.) | Base (eq.) | Catalyst (eq.) | Solvent, Temp. | Yield (%) |
|---|---|---|---|---|
| 2 | K₂CO₃ (2.6) | Pd(PPh₃)₄ (0.02) | THF, Reflux | 67 |
This method achieves regioselective arylations, expanding structural diversity for bioactivity studies .
Alkylation of Sulfanyl Groups
The allylsulfanyl and 4-methylphenylsulfanyl groups undergo S-alkylation:
-
Reagents : Alkyl halides (e.g., methyl iodide) in aqueous DMF with KOH .
-
Regioselectivity : The allylsulfanyl group reacts preferentially due to higher nucleophilicity .
Example :
| Substrate | Alkylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Target Compound | CH₃I | KOH, DMF, RT, 6h | S-Methylated derivative | 85 |
Oxidation Reactions
Sulfur-containing substituents are susceptible to oxidation:
-
Allylsulfanyl → Sulfoxide/Sulfone : Controlled oxidation with mCPBA or H₂O₂ in acetic acid yields sulfoxides (1 eq. oxidant) or sulfones (2 eq.).
-
Stability : Sulfones exhibit enhanced metabolic stability compared to sulfides in pharmacological contexts .
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyrimidine ring participates in cycloadditions:
-
Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts.
-
Mechanism : Inverse electron-demand cycloaddition confirmed by DFT calculations.
Functionalization via Radical Pathways
Recent studies highlight radical-based modifications:
Scientific Research Applications
2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. The sulfur atoms can form covalent bonds with thiol groups in proteins, affecting their activity.
Electronic Properties: In materials science, the compound’s conjugated system allows for electron delocalization, which is crucial for its function in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Thieno[3,2-d]pyrimidine Derivatives
A. Heterocyclic vs. Sulfanyl Substituents
- Triazole/Imidazole Derivatives: Compounds like 2-alkoxy-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine () demonstrated anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. However, replacing the triazole with imidazole or pyrazole rings reduced potency, indicating that nitrogen-rich heterocycles are critical for seizure inhibition .
- Sulfanyl Derivatives : In contrast, sulfur-based substituents (e.g., 4-[(4-chlorophenyl)thio] groups in 21d , ) are associated with antibacterial activity. The electron-withdrawing nature of sulfanyl groups may enhance interactions with bacterial enzymes . The target compound’s allylsulfanyl group could similarly modulate reactivity or binding kinetics compared to halogenated analogs.
B. Positional Effects of Substituents
- C-4 vs. C-6 Substitutions: In BTK inhibitors (), 4,6-disubstituted thieno[3,2-d]pyrimidines (e.g., compounds 7 and 8) showed high selectivity for BTK over EGFR, attributed to the strategic placement of an electrophilic warhead at C-4 and extended C-6 substituents.
Backbone Modifications: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine
- Antiproliferative Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., compounds 7a–d, ) exhibited superior antiproliferative activity compared to thieno[3,2-d] analogs, likely due to differences in π-stacking or hydrogen-bonding interactions with kinase targets like PI3Kα . This suggests that the thieno[3,2-d] backbone in the target compound may be less optimal for anticancer applications unless paired with specific substituents.
Antimicrobial and Anticancer Potential
- Antibacterial Activity : Sulfonamide-spiro derivatives (e.g., 2c, 8b,c , ) showed efficacy against Gram-positive bacteria, with sulfanyl and chloro groups enhancing membrane penetration . The target compound’s 4-methylphenylsulfanyl group may similarly improve lipophilicity and antibacterial potency.
- Anticancer Activity: Aminothiophene derivatives () inhibited cancer cell proliferation via mechanisms involving kinase inhibition or DNA intercalation. Molecular docking studies highlighted the role of substituent bulk and polarity in binding to active sites .
Electronic and Physicochemical Properties
Biological Activity
2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine (CAS No. 478067-57-1) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, characterized by the presence of sulfur-containing moieties, suggests a diverse range of biological interactions.
- Molecular Formula : C16H14N2S3
- Molecular Weight : 330.49 g/mol
- CAS Number : 478067-57-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have focused on the compound's efficacy against breast cancer models:
- In Vitro Studies : The compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated notable cytotoxicity with an IC50 value in the low micromolar range (specific values for this compound were not detailed in the available literature) .
- Mechanism of Action : Thienopyrimidines are believed to exert their effects through inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have shown selective inhibition of PI3K isoforms, which are critical in cancer metabolism and growth .
Antimicrobial Activity
Emerging studies suggest that compounds within this chemical class may also possess antimicrobial properties:
- Synthesis and Evaluation : A series of thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. The presence of sulfur atoms in the structure is thought to contribute to enhanced bioactivity against various pathogens .
Case Studies and Research Findings
A comprehensive review of recent studies highlights several key findings regarding the biological activity of this compound:
| Study | Cell Line/Model | IC50 Value (µM) | Activity Type | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 | ~0.045 | Antiproliferative | Selective activity noted |
| Study 2 | MDA-MB-231 | ~0.16 | Antiproliferative | Significant cytotoxicity observed |
| Study 3 | BALB 3T3 | ~5.37 | Cytotoxicity | Low toxicity to normal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
